1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester
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Overview
Description
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrazole and pyridine ring system, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[4,3-c]pyridines: Another class of compounds with a fused pyrazole and pyridine ring system, known for their medicinal properties.
Uniqueness
1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester is unique due to its specific substitution pattern and the presence of the benzyl ester group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
benzyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-12-8-15-16-13(12)9-17/h1-5,8H,6-7,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEGFSHMUOFDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=NN2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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